molecular formula C20H19ClN6O B11229888 N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11229888
M. Wt: 394.9 g/mol
InChI Key: GKGLUEXPYWFQHR-UHFFFAOYSA-N
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Description

N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-proliferative and anti-cancer properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, making it an interesting target for medicinal chemistry research.

Preparation Methods

The synthesis of N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with ammonium acetate (NH4OAc) in n-butanol (n-BuOH) under reflux conditions can yield the desired pyrazolo[3,4-d]pyrimidine derivatives . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N6-(2-METHOXYETHYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C20H19ClN6O

Molecular Weight

394.9 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H19ClN6O/c1-28-12-11-22-20-25-18(24-15-9-7-14(21)8-10-15)17-13-23-27(19(17)26-20)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H2,22,24,25,26)

InChI Key

GKGLUEXPYWFQHR-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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